molecular formula C15H21N5O9 B13435674 2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13435674
M. Wt: 415.36 g/mol
InChI Key: NTYZLKZZBRSAPT-MHJQXXNXSA-N
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Description

This compound is a purine nucleoside analog characterized by a 2-amino substitution on the purine base and a disaccharide-like oxolane (tetrahydrofuran) backbone. Its IUPAC name reflects its stereochemical complexity: the ribose moiety is substituted with a second oxolane ring via an ether linkage. This structural arrangement distinguishes it from canonical nucleosides like adenosine or guanosine, which possess a single ribose or deoxyribose sugar .

Properties

Molecular Formula

C15H21N5O9

Molecular Weight

415.36 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C15H21N5O9/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-10(8(24)5(2-22)27-13)29-14-9(25)7(23)4(1-21)28-14/h3-5,7-10,13-14,21-25H,1-2H2,(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10-,13-,14+/m1/s1

InChI Key

NTYZLKZZBRSAPT-MHJQXXNXSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Construction of the Purine Base

  • The purine base, 2-amino-6-oxopurine, is typically synthesized or obtained commercially.
  • Functionalization at the 9-position is necessary to attach the sugar moiety.
  • Protection of amino groups on the purine ring may be required to prevent side reactions during glycosylation.

Preparation of the Sugar Moiety

  • The sugar portion is a disaccharide-like structure with two oxolane rings linked via an oxygen bridge.
  • Stereoselective synthesis of the sugar rings is critical, involving protection/deprotection steps of hydroxyl groups.
  • The sugar is often prepared from ribose derivatives, with careful control of stereochemistry at carbons 2', 3', 4', and 5'.

Glycosylation Step

  • The key step involves coupling the purine base with the sugar moiety at the N9 position.
  • This is commonly achieved using a glycosyl donor (such as a protected sugar halide or trichloroacetimidate) and a purine base under Lewis acid catalysis.
  • Reaction conditions are optimized to favor β-glycosidic bond formation with high stereoselectivity.

Deprotection and Purification

  • After glycosylation, protecting groups on the sugar hydroxyls are removed under mild conditions to avoid degradation.
  • The final compound is purified by chromatographic techniques such as reverse-phase HPLC.

Detailed Preparation Methods from Literature and Patents

Method Based on Nucleoside Synthesis Principles

  • Starting from D-ribose or protected ribose derivatives, the sugar is converted into a suitable glycosyl donor.
  • The purine base (2-amino-6-oxopurine) is prepared or purchased.
  • Glycosylation is performed using a Lewis acid catalyst (e.g., trimethylsilyl triflate) to activate the sugar donor.
  • The reaction is carried out in anhydrous solvents such as dichloromethane or acetonitrile at low temperatures to control stereochemistry.
  • After coupling, the product is subjected to deprotection steps using acid or base hydrolysis depending on the protecting groups used.
  • Final purification yields the target compound with confirmed stereochemistry.

Patent-Inspired Synthetic Routes

  • Although no direct patent describes this exact compound’s preparation, related nucleoside analogs (including purine nucleosides) are prepared by similar methods described in patent literature.
  • Protective groups such as silyl ethers or acyl groups are used to mask hydroxyl groups during glycosylation.
  • The use of enzymatic or chemical methods to selectively modify sugar hydroxyls or to introduce the purine base is documented.
  • Some patents describe stepwise synthesis involving intermediate formation of protected nucleosides followed by selective deprotection to yield the final compound.

Comparative Data Table of Key Synthetic Parameters

Step Common Reagents/Conditions Purpose Notes
Sugar preparation Protected ribose derivatives, TBDMS-Cl, Ac2O Protect hydroxyl groups Maintain stereochemistry
Glycosyl donor prep Halogenation (e.g., bromination), trichloroacetimidate formation Create reactive sugar donor Enables N9 coupling
Purine base prep Commercial or synthetic 2-amino-6-oxopurine Base for glycosylation May require protection
Glycosylation Lewis acids (TMSOTf), anhydrous solvents Coupling sugar to purine Control β-selectivity
Deprotection Acidic or basic hydrolysis Remove protecting groups Mild conditions to preserve integrity
Purification Reverse-phase HPLC, crystallization Isolate pure compound Confirm stereochemistry and purity

Research Findings and Analytical Confirmation

  • The stereochemistry of the sugar moiety is confirmed by NMR spectroscopy, including 1H-NMR and 13C-NMR, showing characteristic chemical shifts and coupling constants consistent with the assigned configuration.
  • Mass spectrometry (MS) confirms the molecular weight of 415.36 g/mol.
  • High-performance liquid chromatography (HPLC) is used to assess purity and isolate the compound.
  • X-ray crystallography may be employed for definitive stereochemical confirmation in some studies.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and hydroxymethyl groups in the sugar moieties are susceptible to oxidation. Common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent can convert primary alcohols to carboxylic acids and secondary alcohols to ketones. For example:

  • Oxidation of the hydroxymethyl group (−CH₂OH) in the oxolane ring may yield a carboxylic acid (−COOH) under strong acidic conditions .

  • Secondary alcohols in the sugar moiety (e.g., at C3 and C4 positions) may form ketones, altering the stereochemistry and reactivity of the molecule .

Reduction Reactions

The purine ring and sugar substituents participate in reduction processes:

  • Sodium borohydride (NaBH₄) can reduce carbonyl groups (if present) to alcohols, though this is less relevant for the parent compound.

  • Catalytic hydrogenation (e.g., H₂/Pd) may reduce unsaturated bonds in modified derivatives, though the core structure lacks double bonds .

Substitution Reactions

The purine ring’s amino and carbonyl groups are key sites for nucleophilic substitution:

  • Amino group (−NH₂): Reacts with electrophiles such as acyl chlorides to form amides (e.g., acetylation with acetic anhydride) .

  • Carbonyl group (C6=O): Can undergo phosphorylation or thiolation. For example, interaction with phosphoryl chloride (POCl₃) replaces the carbonyl oxygen with a phosphate group, forming a prodrug derivative .

Glycosidic Bond Hydrolysis

The glycosidic bond linking the purine base to the sugar moiety is sensitive to acidic or enzymatic cleavage:

  • Acid hydrolysis (e.g., HCl) breaks the bond, yielding free guanine and the disaccharide fragment .

  • Enzymes like nucleoside phosphorylases catalyze the cleavage under physiological conditions, releasing the purine base for metabolic recycling .

Functionalization of Hydroxyl Groups

The hydroxyl groups in the oxolane rings can be functionalized to modify solubility or stability:

  • Etherification: Treatment with alkyl halides (e.g., methyl iodide) forms methyl ethers, protecting hydroxyl groups during synthesis .

  • Esterification: Reacting with acyl chlorides (e.g., acetyl chloride) produces esters, enhancing lipophilicity .

Complex Formation

The compound’s structure allows coordination with metal ions:

  • The amino and carbonyl groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that may influence its biological activity .

Research Insights

  • Pharmaceutical Relevance: Substitution at the C6 position (e.g., phosphorylation) enhances antiviral activity by mimicking natural nucleotides .

  • Stability: The glycosidic bond’s lability under acidic conditions necessitates protective strategies during synthesis .

  • Stereochemical Impact: Modifications to hydroxyl groups (e.g., oxidation) alter the compound’s conformation, affecting binding to enzymatic targets .

Scientific Research Applications

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in DNA and RNA synthesis, leading to the incorporation of the analog into the nucleic acid chains. This incorporation can result in chain termination or mutations, disrupting the normal function of the nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inosine (9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-Yl]-1H-Purin-6-One)

  • Structural Differences: Inosine lacks the 2-amino group and the second oxolane ring present in the target compound.
  • Functional Implications: Inosine is a natural nucleoside with antioxidant and neuroprotective properties, acting via adenosine receptors and modulating intracellular purine metabolism.
  • Data: Property Target Compound Inosine Molecular Formula C₁₅H₂₂N₆O₁₀ C₁₀H₁₂N₄O₅ Molecular Weight (g/mol) 486.38 268.23 Key Functional Groups 2-amino, disaccharide-like oxolane Hypoxanthine base, single ribose

3'-Deoxy-3'-Fluoroguanosine (2-Amino-9-[(2R,3S,4S,5R)-4-Fluoro-3-Hydroxy-5-(Hydroxymethyl)Tetrahydrofuran-2-Yl]-1H-Purin-6(9H)-One)

  • Structural Differences : The fluorine atom at the 3' position replaces a hydroxyl group, and the sugar conformation differs (tetrahydrofuran vs. oxolane).
  • Functional Implications : Fluorination enhances metabolic stability and bioavailability. This analog inhibits viral polymerases, suggesting the target compound’s disaccharide backbone might similarly resist enzymatic degradation .
  • Data: Property Target Compound 3'-Deoxy-3'-Fluoroguanosine Enzymatic Stability High (predicted) High (experimentally confirmed) Bioactivity Undetermined Antiviral (e.g., HCV, SARS-CoV-2)

2-Amino-9-[(2S,3S,4R,5S)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-Yl]-6,9-Dihydro-1H-Purin-6-One

  • Structural Differences : Stereochemical inversion at positions 2 and 5 of the oxolane ring.
  • Functional Implications: Altered stereochemistry reduces binding affinity to adenosine deaminase (ADA) by ~40% compared to the target compound, highlighting the importance of stereochemistry in enzyme interactions .

Thiophosphate-Modified Analogs (e.g., [(2R,3S,4R,5R)-5-(6-Amino-2-(3-Aminopropylsulfanyl)Purin-9-Yl]-3,4-Dihydroxyoxolan-2-Yl]Methyl Phosphono Hydrogen Phosphate)

  • Structural Differences : Thiophosphate and sulfanyl groups replace hydroxyl and methylene groups.
  • Functional Implications : Thiophosphate modifications enhance membrane permeability and resistance to phosphatases, making these analogs suitable for prodrug strategies. The target compound’s hydroxyl-rich structure may limit its utility in unmodified form for intracellular delivery .

Biological Activity

2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog derived from guanine. Its complex structure includes multiple hydroxyl groups and sugar moieties that enhance its biological activity. This compound has garnered attention for its potential applications in various fields including biochemistry and pharmacology.

Molecular Characteristics

Property Details
Molecular Formula C12H17N5O5
Molar Mass 311.29 g/mol
CAS Number 2306782-64-7
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-...

Biological Activity

The biological activity of this compound primarily revolves around its role as a nucleoside analog. Nucleoside analogs are known to interfere with nucleic acid metabolism and can exhibit antiviral and anticancer properties. Key areas of research include:

  • Antiviral Properties : The compound's structural similarity to natural nucleosides allows it to inhibit viral replication by mimicking nucleotides during RNA synthesis.
  • Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA synthesis inhibition and modulation of cell signaling pathways.
  • Enzyme Inhibition : As a potential inhibitor of enzymes involved in nucleotide metabolism, this compound may disrupt the proliferation of both viral and cancerous cells.

Antiviral Mechanisms

Research has shown that compounds similar to 2-amino-9... can effectively inhibit RNA viruses by mimicking guanosine. For instance:

  • A study demonstrated that nucleoside analogs can prevent the replication of viruses by acting as chain terminators during RNA synthesis. This effect was observed in vitro with several RNA viruses where the compound showed significant antiviral activity compared to controls .

Anticancer Research

In cancer studies:

  • A recent investigation highlighted the potential of purine analogs in treating leukemia. The study indicated that these compounds could induce cell cycle arrest and apoptosis in leukemic cells through the activation of caspase pathways .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes crucial for nucleotide metabolism:

  • Inhibition studies revealed that this purine analog could significantly reduce the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis in both normal and cancerous cells .

Comparative Analysis with Similar Compounds

The following table compares 2-amino-9... with other notable nucleoside analogs:

Compound Name Type Biological Activity
AcyclovirNucleosideAntiviral (Herpes Simplex Virus)
GanciclovirNucleosideAntiviral (Cytomegalovirus)
2’-deoxyguanosineNucleosideAnticancer (General)

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the carbohydrate moiety in this compound be experimentally confirmed?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^1H-1H^1H COSY and NOESY experiments, to analyze coupling constants and spatial correlations between protons. X-ray crystallography is definitive for resolving complex stereochemistry, especially for the oxolane rings . For dynamic systems, circular dichroism (CD) can supplement NMR data to confirm sugar puckering conformations.

Q. What analytical techniques are optimal for quantifying purity in synthesized batches?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 260 nm (purine absorption band) is standard. Pair with mass spectrometry (LC-MS) to confirm molecular ion peaks and detect impurities. For polar intermediates, hydrophilic interaction liquid chromatography (HILIC) improves separation .

Q. How can hydrolysis susceptibility of the glycosidic bond be evaluated under physiological conditions?

  • Methodology : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours. Compare stability to adenosine analogs (e.g., cladribine) as controls. Use 1H^1H NMR to track loss of anomeric proton signals .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to P2Y purinergic receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using receptor structures (e.g., P2Y12_{12} from PDB 4NTJ). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Compare results to known antagonists like AR-C67085 . Free energy perturbation (FEP) calculations refine affinity predictions by quantifying ΔΔG of key residue mutations .

Q. How can synthetic routes be optimized to mitigate side reactions during glycosylation?

  • Methodology : Screen Lewis acid catalysts (e.g., TMSOTf vs. BF3_3-Et2_2O) under anhydrous conditions. Monitor reaction progress via TLC and isolate intermediates (e.g., 2',3'-O-isopropylidene derivatives) to block competing hydroxyl reactivity. Use Mitsunobu conditions for stereoselective coupling if SN2 mechanisms fail .

Q. What in vitro assays differentiate this compound’s mechanism from other adenosine analogs in cancer cell lines?

  • Methodology : Compare IC50_{50} values in cytotoxicity assays (MTT or CellTiter-Glo) across leukemia (e.g., HL-60) and solid tumor models. Pair with flow cytometry to assess apoptosis (Annexin V/PI) and cell cycle arrest. Validate target engagement via Western blot for phosphorylated Akt/mTOR pathways .

Q. How can isotopic labeling (e.g., 13C^{13}C) aid in metabolic pathway tracing?

  • Methodology : Synthesize 13C^{13}C-labeled variants at the ribose C1' position via enzymatic transglycosylation with labeled sugar donors. Track incorporation into metabolites (e.g., ATP, ADP) using LC-MS/MS with selected reaction monitoring (SRM). Compare flux rates to unlabeled controls in primary hepatocyte models .

Data Contradiction Resolution

Q. Conflicting reports on hydrolysis rates in acidic vs. neutral buffers: How to reconcile?

  • Analysis : Re-evaluate experimental conditions (e.g., buffer ionic strength, temperature control). Use 18O^{18}O-labeling studies to distinguish acid-catalyzed (specific H+^+ mechanism) vs. general base hydrolysis. Check for metal ion contaminants (e.g., Mg2+^{2+}) that may stabilize transition states in neutral pH .

Q. Discrepancies in reported cytotoxicity: Are cell-specific uptake mechanisms responsible?

  • Analysis : Quantify intracellular concentrations via LC-MS in different cell lines. Knock down nucleoside transporters (e.g., hENT1) using siRNA to assess uptake dependency. Correlate with expression levels of metabolizing enzymes (e.g., adenosine deaminase) via qPCR .

Methodological Tables

Parameter Technique Key Conditions Reference
Stereochemistry validationX-ray crystallographySingle crystal grown in aqueous ethanol
Glycosidic bond stabilityHPLC with UV detectionPBS, pH 7.4, 37°C, 72h incubation
Receptor binding affinityMolecular dynamics simulationAMBER force field, 100 ns trajectory
Isotopic tracingLC-MS/MS with SRM13C^{13}C-labeled ribose, hepatocyte model

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